Lipophilicity Enhancement: N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide Exhibits a 1.6‑Fold Higher Computed XLogP3 than Its Non‑Brominated Analog
N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide demonstrates a computed XLogP3 value of 2.6, which is approximately 1.6‑fold higher than the 1.6 XLogP3 value calculated for the non‑brominated analog N‑(2‑fluorophenyl)propane‑1‑sulfonamide [1][2]. This increase in lipophilicity is attributed to the presence of the bromine atom at the 3‑position of the phenyl ring, which enhances hydrophobic character and is expected to improve membrane permeability relative to the mono‑fluorinated comparator [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N-(2-fluorophenyl)propane-1-sulfonamide: 1.6 |
| Quantified Difference | Δ = +1.0 (62.5% increase) |
| Conditions | XLogP3 algorithm, PubChem 2021.05.07 release [1] |
Why This Matters
Higher lipophilicity can directly influence passive membrane diffusion and tissue distribution, making this compound a more suitable starting point for lead optimization programs where enhanced cellular permeability is a design objective.
- [1] PubChem. N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide. XLogP3-AA value. CID 67053490. View Source
- [2] PubChem. N-(2-fluorophenyl)propane-1-sulfonamide. XLogP3-AA value. CID 41964462. View Source
- [3] John CS, et al. Substituted halogenated arylsulfonamides: a new class of sigma receptor binding tumor imaging agents. J Med Chem. 1998;41(14):2445-50. PMID: 9651150. View Source
